Lenapenem hydrochloride hydrate is classified as a carbapenem antibiotic. Carbapenems are known for their broad-spectrum antibacterial activity and resistance to many beta-lactamases. Lenapenem is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in treating serious infections. The compound's chemical structure is characterized by a beta-lactam ring fused to a five-membered ring, which is essential for its antibacterial activity.
The synthesis of Lenapenem hydrochloride hydrate involves multiple steps that create the essential beta-lactam structure. The process typically begins with the formation of a beta-lactam ring through the condensation of appropriate precursors. Key steps in the synthesis include:
Specific reaction conditions such as temperature, pressure, and reaction time are critical for optimizing yield and purity during synthesis.
Lenapenem hydrochloride hydrate has a complex molecular structure that can be described as follows:
The three-dimensional conformation of Lenapenem allows it to interact effectively with bacterial enzymes, inhibiting cell wall synthesis.
Lenapenem undergoes several chemical reactions that are important for its function as an antibiotic:
Understanding these reactions is crucial for developing strategies to combat antibiotic resistance.
Lenapenem exerts its antibacterial effects primarily through inhibition of cell wall synthesis in bacteria. The mechanism can be detailed as follows:
The broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes Lenapenem particularly effective in treating serious infections.
The physical and chemical properties of Lenapenem hydrochloride hydrate are critical for its application in medicine:
These properties influence formulation strategies and dosing regimens in clinical settings.
Lenapenem hydrochloride hydrate has several significant applications in medicine:
The ongoing research into new formulations and combinations with other antibiotics may further enhance its therapeutic efficacy.
The pyrrolidinylthiocarbapenem core represents the fundamental pharmacophore of lenapenem hydrochloride hydrate (chemical name: (4R,5R,6S)-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]thio-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrochloride hydrate). This bicyclic β-lactam structure requires precise stereochemical control at C4, C5, and C6 positions to maintain antibacterial activity. The synthesis typically employs the Corey-Chaykovsky reaction for β-lactam ring formation, where ketene precursors derived from protected amino acids react with imines under controlled conditions .
A critical advancement involves chiral auxiliaries to direct stereochemistry. Evans oxazolidinone auxiliaries control the C4 methyl group configuration, achieving diastereomeric excess >98% in alkylation steps. Meanwhile, asymmetric hydrogenation of enol intermediates using DuPhos-Rh catalysts establishes the (R)-1-hydroxyethyl side chain at C6 with enantiomeric ratios exceeding 99:1 [5] [7]. The pyrrolidinylthio moiety at C3 requires separate stereocontrol; (3S,5S)-3,5-disubstituted pyrrolidine is synthesized via diastereoselective Mannich cyclization using L-tartrate-derived templates, yielding the trans-configured ring system essential for binding to penicillin-binding proteins [3].
Table 1: Stereoselective Methods for Lenapenem Core Assembly
Stereogenic Center | Key Synthetic Method | Stereoselectivity | Yield Range |
---|---|---|---|
C4 Methyl group | Evans oxazolidinone alkylation | >98% de | 75-82% |
C6 Hydroxyethyl | DuPhos-Rh asymmetric hydrogenation | >99% ee | 88-92% |
Pyrrolidinyl C3/C5 | L-Tartrate-mediated Mannich cyclization | >95% de | 70-78% |
β-Lactam ring closure | Corey-Chaykovsky reaction | >99% trans selectivity | 65-70% |
The synthetic sequence to lenapenem involves 15-20 linear steps with rigorous purification at each stage. The first critical intermediate is (4R)-4-acetoxy-azetidinone, synthesized via enzymatic resolution (lipase PS-30) of racemic precursors, providing >99% ee material for β-lactam expansion . This undergoes ring expansion using dimethylsulfoxonium methylide to form the carbapenem nucleus with the C4 methyl group already established.
The C6 hydroxyethyl side chain is introduced via nucleophilic addition of acetaldehyde enolate to the carbapenem carbonyl at -78°C, followed by stereoselective reduction (NaBH₄/CeCl₃). The resulting alcohol is protected as p-nitrobenzyl (PNB) carbonate (60-65% yield over two steps) [3]. Concurrently, the pyrrolidinylthio moiety is built from N-Boc-3-hydroxyproline, which undergoes mesylation-amination to install the sulfamoylamino-methyl group. Key transformations include:
The final coupling involves SN₂ displacement of the C3 triflate on the carbapenem core by the pyrrolidinyl thiolate, conducted in THF at -40°C to prevent epimerization (78-82% yield) [3].
Table 2: Characterization Data for Key Lenapenem Intermediates
Intermediate | Molecular Formula | Key NMR (¹H, δ ppm) | Role in Synthesis |
---|---|---|---|
(4R)-4-Acetoxy-azetidinone | C₅H₇NO₃ | 4.95 (dd, J=5.1 Hz), 3.15 (m) | β-Lactam ring precursor |
C6 Hydroxyethyl-PNB carbonate | C₁₇H₁₈NO₇ | 5.25 (s, 2H), 8.25 (d, J=8.7 Hz, 2H) | Side chain protection |
(3S,5S)-3-Mercaptopyrrolidine | C₄H₉NS₂ | 3.45 (m, 1H), 2.95 (dd, J=9.2 Hz, 2H) | Thiol component for C3 substitution |
C3-Triflate carbapenem | C₁₂H₁₄F₃NO₆S | 5.88 (d, J=5.3 Hz, 1H), 3.55 (q, J=7.1 Hz) | Electrophile for thiol coupling |
Protecting group management is critical throughout lenapenem synthesis. The carboxylic acid at C2 is universally masked as p-nitrobenzyl (PNB) ester due to its stability during multiple transformations and orthogonal deprotectability. The PNB group is installed via Schotten-Baumann conditions (PNB-Cl, NaHCO₃, dioxane/H₂O), achieving >95% yield [3]. Simultaneously, the sulfamoyl group on the pyrrolidine nitrogen often carries tert-butyloxycarbonyl (Boc) protection, removed by TFA in dichloromethane (0°C, 1h).
A significant challenge is the chemodifferentiation between PNB ester and carbonate protections. While both contain nitrobenzyl groups, the carbonate on the C6 hydroxyethyl side chain is selectively cleavable under mild hydrogenolysis (Pd/C, H₂, 25°C) without affecting the C2 ester. This selectivity arises from the carbonate’s higher reduction potential (E₁/₂ = -0.45V vs SCE) compared to benzyl esters (E₁/₂ = -0.95V) . After carbonate removal, the liberated alcohol is temporarily protected as trimethylsilyl (TMS) ether to prevent side reactions during subsequent steps. The final global deprotection requires simultaneous removal of PNB ester and any remaining nitrobenzyl groups without β-lactam cleavage.
The terminal deprotection step for lenapenem employs catalytic hydrogenation under optimized conditions to remove PNB groups while preserving the β-lactam ring’s integrity. The reaction utilizes 5-10% Pd/C catalyst (50% water-wet) in a binary solvent system of THF/water (4:1 v/v) at 25-30°C and 25-30 psi H₂ pressure [4]. Critical parameters include:
The reaction progress is monitored by HPLC-MS for the disappearance of the PNB-protected precursor (m/z 623 → 459 upon deprotection). Post-hydrogenation, the free carboxylic acid is crystallized as the hydrochloride hydrate by adding HCl in isopropanol, followed by anti-solvent precipitation with ethyl acetate. This yields lenapenem hydrochloride hydrate with chemical purity >99.5% and chiral purity >99.9% ee [4]. Impurities are controlled below 0.15%, primarily the Δ²-isomer from β-lactam ring dehydration and the epimer at C5.
Table 3: Optimization Parameters for Catalytic Hydrogenation
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Catalyst Loading | 3% Pd/C | 10% Pd/C (EDTA-treated) | Purity increased from 92% to 99.5% |
Solvent System | Ethyl acetate | THF/H₂O (4:1) | Reduced hydrolysis to <0.1% |
H₂ Pressure | 50 psi | 25-30 psi | Prevents over-reduction of nitro group |
pH Control | Uncontrolled | NaHCO₃ buffer (pH 7.0) | Suppresses β-lactam degradation |
Reaction Temperature | 40°C | 25°C | Minimizes epimerization at C5 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0